Ac-AAVALLPAVLLALLAP-YVAD-CHO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable inhibitor of caspase-1, an enzyme involved in the inflammatory response and apoptosis. This compound has shown significant antitumor activity and is primarily used in scientific research for its ability to inhibit caspase-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-AAVALLPAVLLALLAP-YVAD-CHO involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and bases such as DIPEA. The final product is cleaved from the resin using a mixture of TFA and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of bulk reagents and efficient purification techniques like HPLC .

Chemical Reactions Analysis

Types of Reactions

Ac-AAVALLPAVLLALLAP-YVAD-CHO primarily undergoes hydrolysis and reduction reactions. The aldehyde group (CHO) at the C-terminus is susceptible to reduction, forming the corresponding alcohol. The peptide bonds can also be hydrolyzed under acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using HCl or NaOH.

Reduction: Reducing agents like NaBH4 or LiAlH4.

Major Products

Reduction: The major product is the corresponding alcohol derivative.

Hydrolysis: The products include smaller peptide fragments and free amino acids

Scientific Research Applications

Ac-AAVALLPAVLLALLAP-YVAD-CHO is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a caspase-1 inhibitor, making it valuable in studies related to apoptosis, inflammation, and cancer .

Chemistry

In chemistry, this compound is used to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for developing new inhibitors targeting caspases and other proteases .

Biology

In biological research, this compound is used to investigate the role of caspase-1 in cell death and inflammation. It helps in understanding the molecular pathways involved in these processes and the development of potential therapeutic interventions .

Medicine

In medical research, this compound is explored for its potential therapeutic applications in treating diseases characterized by excessive inflammation and apoptosis, such as cancer and neurodegenerative disorders .

Industry

In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for designing new anti-inflammatory and anticancer agents .

Mechanism of Action

Ac-AAVALLPAVLLALLAP-YVAD-CHO exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-inflammatory cytokines like interleukin-1β and interleukin-18. The inhibition of caspase-1 prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound binds to the active site of caspase-1, blocking its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Ac-YVAD-CHO: A potent inhibitor of caspase-1, similar in structure but lacks the cell-penetrating sequence.

Ac-DEVD-CHO: Selective for caspase-3, used in apoptosis studies.

Z-VAD-FMK: A broad-spectrum caspase inhibitor, used to inhibit multiple caspases

Uniqueness

Ac-AAVALLPAVLLALLAP-YVAD-CHO is unique due to its cell-penetrating sequence, which enhances its ability to enter cells and inhibit intracellular caspase-1. This feature makes it more effective in cellular and in vivo studies compared to other caspase inhibitors .

Properties

Molecular Formula |

C97H160N20O24 |

|---|---|

Molecular Weight |

1990.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C97H160N20O24/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-/m0/s1 |

InChI Key |

WSBGHVHLQNLTDM-SUZIIZBGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

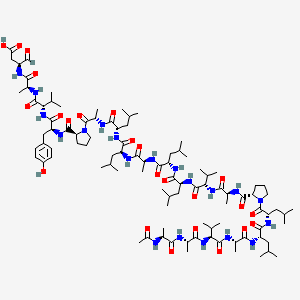

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)

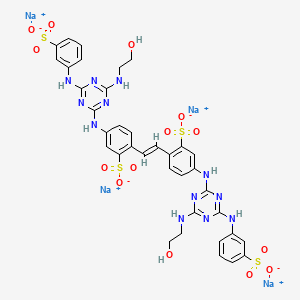

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

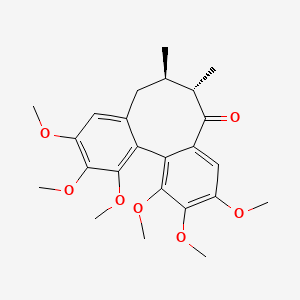

![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)

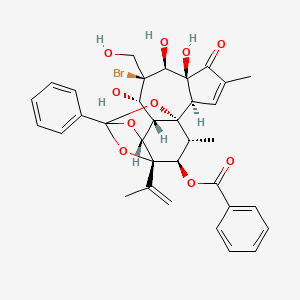

![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)